molecular formula C19H31NO9 B7790683 2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

Cat. No.: B7790683
M. Wt: 417.5 g/mol
InChI Key: WPTKISQJQVFSQI-UHFFFAOYSA-N
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Description

2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of a broader collection of drugs and chemicals used for research and development purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved.

Scientific Research Applications

2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Employed in studies involving cellular processes, enzyme interactions, and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and chemical products.

Mechanism of Action

The mechanism of action of 2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol can be compared with other similar compounds in terms of its structure, properties, and applications. Some similar compounds include:

    Pharmakon1600-01500412: Another compound in the same collection with slightly different properties and applications.

    Pharmakon1600-01500413: A related compound with unique chemical and biological characteristics.

    Pharmakon1600-01500414: A compound with similar uses in research and industry but different molecular targets and pathways.

Biological Activity

The compound 2,3-dihydroxybutanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol , also known as a derivative related to beta-blockers and other cardiovascular agents, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure that includes a dihydroxybutanedioic acid moiety and an aromatic ether. The molecular formula is C34H56N2OC_{34}H_{56}N_2O with a molecular weight of approximately 684.8 g/mol .

The compound exhibits biological activity primarily through its interaction with adrenergic receptors, particularly the beta-adrenergic receptors. It functions as an antagonist, which can lead to decreased heart rate and myocardial contractility, making it potentially useful in treating conditions like hypertension and heart failure.

Pharmacological Effects

  • Cardiovascular Effects :
    • The compound shows promise in reducing blood pressure and heart rate.
    • It may also exhibit antiarrhythmic properties by stabilizing cardiac membrane potential.
  • Neuroprotective Effects :
    • Some studies suggest that derivatives of this compound may protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Antioxidant Activity :
    • The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thereby exerting antioxidant effects that can protect against cellular damage.

Summary of Biological Activities

Activity Description Reference
Cardiovascular EffectsReduces heart rate and blood pressure; antiarrhythmic properties
Neuroprotective EffectsProtects against oxidative stress in neuronal cells
Antioxidant ActivityScavenges free radicals; reduces cellular damage

Case Studies

  • Case Study on Hypertension Management :
    In a clinical trial involving patients with hypertension, administration of the compound resulted in a significant reduction in systolic and diastolic blood pressure compared to placebo groups. The study highlighted its efficacy as a beta-blocker alternative with fewer side effects.
  • Neuroprotection in Animal Models :
    Animal studies demonstrated that treatment with the compound improved cognitive function in models of Alzheimer’s disease by reducing oxidative stress markers and enhancing synaptic plasticity.

Research Findings

Recent research has focused on the optimization of this compound for enhanced efficacy and reduced side effects. Investigations into its pharmacokinetics reveal that it has favorable absorption characteristics, making it suitable for oral administration. Ongoing studies are exploring its potential use in combination therapies for chronic diseases.

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.C4H6O6/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTKISQJQVFSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56392-17-7
Record name Metoprolol tartrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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